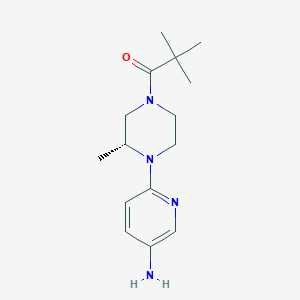
(R)-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a 5-aminopyridinyl group and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the 5-aminopyridin-2-yl intermediate, which is then reacted with a piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medically, ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Aminopyridin-2-yl)acetamide
- ®-2-amino-3-(5-aminopyridin-2-yl)propanoic acid
- (5-Aminopyridin-2-yl)methanol
Uniqueness
Compared to similar compounds, ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one stands out due to its specific substitution pattern and stereochemistry. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1111-11-1 |
|---|---|
Molecular Formula |
C15H24N4O |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
1-[(3R)-4-(5-aminopyridin-2-yl)-3-methylpiperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H24N4O/c1-11-10-18(14(20)15(2,3)4)7-8-19(11)13-6-5-12(16)9-17-13/h5-6,9,11H,7-8,10,16H2,1-4H3/t11-/m1/s1 |
InChI Key |
ZYVKPHHDAHIMAI-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)N)C(=O)C(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)N)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


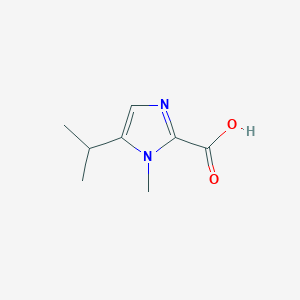
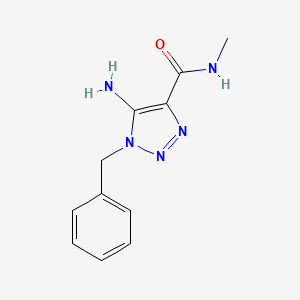
![tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11777442.png)
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
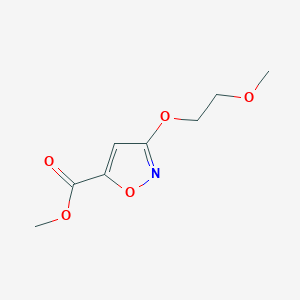
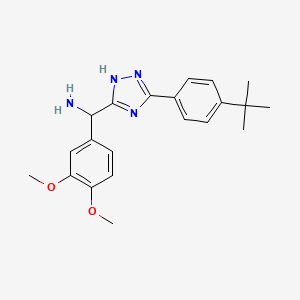
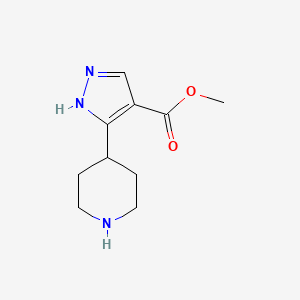

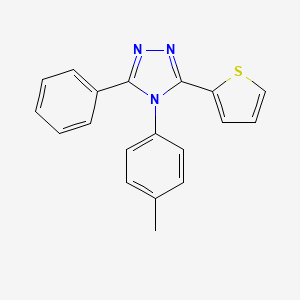

![8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B11777487.png)
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)

![7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole](/img/structure/B11777503.png)
